Latarcin 4a -

Latarcin 4a

Catalog Number: EVT-245413
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Latarcin 4a is classified as an antimicrobial peptide (AMP) and is part of a broader category of peptides known for their ability to disrupt microbial membranes. The latarcins are specifically isolated from the venom of Lachesana tarabaevi, a spider species found in Central Asia. These peptides are characterized by their short linear structure and cationic nature, which contribute to their membrane-active properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Latarcin 4a typically employs solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. The synthesis involves the following steps:

  1. Resin Preparation: A suitable resin is chosen based on the peptide's C-terminus (acidic or amidated).
  2. Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
  3. Cleavage and Purification: Upon completion, the peptide is cleaved from the resin and purified using reverse-phase HPLC to achieve the desired purity .

The successful synthesis of Latarcin 4a has been confirmed through analytical techniques such as mass spectrometry and circular dichroism spectroscopy, which also provide insights into its secondary structure .

Molecular Structure Analysis

Structure and Data

Latarcin 4a consists of a sequence of 24 amino acids, characterized by a high proportion of positively charged residues. The primary structure is as follows:

  • Sequence: GLKDKFKSMGEKLKQYIQTWKAKF-amide
  • Molecular Weight: Approximately 2903 Da
  • Charge: +6 at physiological pH

In solution, Latarcin 4a exhibits unstructured characteristics but adopts an α-helical conformation in membrane-mimicking environments, such as in the presence of lipids or trifluoroethanol .

Chemical Reactions Analysis

Reactions and Technical Details

Latarcin 4a primarily interacts with microbial membranes through electrostatic interactions due to its cationic nature. The mechanism involves:

  1. Membrane Binding: The peptide binds to negatively charged phospholipid membranes.
  2. Pore Formation: It induces membrane permeabilization, leading to cell lysis through pore formation or disruption.

These processes have been studied using fluorescence assays and hemolysis tests, demonstrating Latarcin 4a's effectiveness against various bacterial strains .

Mechanism of Action

Process and Data

The mechanism by which Latarcin 4a exerts its antimicrobial effects involves several key steps:

  1. Initial Binding: The positively charged peptide binds to negatively charged components on bacterial membranes.
  2. Membrane Disruption: This binding leads to structural changes in the membrane, resulting in increased permeability.
  3. Cell Death: Ultimately, this disruption causes cell lysis and death.

Studies have shown that Latarcin 4a can effectively target both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Latarcin 4a possesses distinct physical and chemical properties that contribute to its functionality:

These properties have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism .

Applications

Scientific Uses

Latarcin 4a has significant potential applications in various fields:

  • Antibiotic Development: Due to its potent antimicrobial properties, it serves as a candidate for developing new antibiotics against resistant bacterial strains.
  • Biotechnology: Its membrane-disrupting capabilities can be harnessed in biotechnological applications for cell lysis or as delivery agents for therapeutic compounds.
  • Research Tool: Latarcin 4a is used in research to study membrane dynamics and interactions between peptides and lipid bilayers.
Introduction to Latarcin 4a: Origin and Discovery

Phylogenetic Context of Spider Venom Peptides in the Zodariidae Family

The Zodariidae family of spiders (commonly termed "ant spiders") represents a taxonomically distinct group whose venom composition reflects specialized evolutionary adaptations for predation and defense. Within araneomorph spiders, this family produces an exceptionally diverse array of linear cytolytic peptides (LCPs) characterized by cationic charges, amphipathic structures, and membrane-disrupting capabilities [1] [8]. Unlike disulfide-rich neurotoxins that dominate many spider venoms, Zodariidae LCPs like latarcins lack cysteine residues and form dynamic helical structures upon lipid interaction [1] [3]. Genomic analyses reveal that this molecular strategy arose within the Retrolateral Tibial Apophysis (RTA) clade, which includes Lycosidae and Oxyopidae, though Zodariidae exhibit unique complexity in peptide diversification mechanisms [8]. Transcriptomic studies confirm that LCPs constitute >20% of venom gland expression profiles in species like Lachesana tarabaevi, underscoring their functional significance in prey immobilization through synergistic membrane disruption [1] [5].

Table 1: Distribution of Linear Cytolytic Peptides in Spider Venoms

Spider FamilyRepresentative GeneraLP Diversity (No. of Isoforms)Biological Role
ZodariidaeLachesana12+ (e.g., Latarcins)Membrane disruption, antimicrobial defense
LycosidaePardosa, Hogna50-60 isoformsPrey immobilization, broad-spectrum cytolysis
OxyopidaeOxyopes10-20 isoforms (e.g., Oxyopinins)Insecticidal cooperativity with neurotoxins
CtenidaePhoneutriaLimited reportsNeurotoxin synergy
TrechaleidaeCupiennius179+ isoforms (e.g., Cupiennins)Membrane permeabilization

Discovery of Latarcin 4a in Lachesana tarabaevi Venom Gland Transcriptomes

Latarcin 4a was first identified in 2006 through a multi-omics approach integrating reversed-phase HPLC fractionation of L. tarabaevi venom with mass spectrometry and transcriptome sequencing of venom glands [2] [3]. The purification workflow revealed seven distinct latarcins (Ltc1a, 2a, 3a, 3b, 4a, 5a, 6a), with Ltc 4a constituting ~5% of the lytic peptide fraction [2] [6]. Venom gland expressed sequence tag (EST) analysis predicted five additional isoforms, confirming L. tarabaevi as a rich source of peptide diversity [3]. The full amino acid sequence of Latarcin 4a was determined as H-Gly-Leu-Lys-Asp-Lys-Phe-Lys-Ser-Met-Gly-Glu-Lys-Leu-Lys-Gln-Tyr-Ile-Gln-Thr-Trp-Lys-Ala-Lys-Phe-NH₂, featuring a C-terminal amidation critical for its stability and charge distribution [6] [3]. This 24-residue peptide was isolated at high purity (>97%) and shown to exert lytic effects on bacteria, erythrocytes, and yeast at micromolar concentrations [3] [6].

Table 2: Transcriptomic and Biochemical Profile of Latarcin 4a

CharacteristicValue/DescriptionMethod of Determination
Precursor TypeComplex (Multi-peptide precursor)Venom gland EST analysis
Mature Sequence Length24 residuesEdman degradation, MS/MS
Molecular Weight2902.4 DaMass spectrometry
Isoelectric Point (pI)~10.5 (Theoretical) In silico calculation
Abundance in Crude Venom~5% of latarcin fractionHPLC quantification
Key Post-Translational ModificationC-terminal amidationMS/MS fragmentation pattern

Classification Within the Latarcin Family: Structural and Functional Distinctions

Among the 12 characterized latarcins, Latarcin 4a is classified within Group 4 based on its unique structural signature: a high proportion of lysine residues (29.2%), moderate hydrophobicity (40% hydrophobic residues), and a predicted amphipathic α-helical conformation [1] [6]. Circular dichroism studies confirmed this structural behavior, demonstrating that Latarcin 4a transitions from random coil in aqueous solution to a stable α-helix (82% helicity) in membrane-mimicking environments like SDS micelles or lipid vesicles [1] [3]. Functionally, it distinguishes itself through broad-spectrum cytolytic activity, with minimum inhibitory concentrations (MICs) of 2–8 μM against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside hemolytic activity (HC₅₀ ~15 μM) [2] [3]. Mechanistically, it follows a "carpet-like" membrane disruption model, where peptide accumulation on lipid bilayers causes transient pore formation and osmotic lysis, as evidenced by planar lipid bilayer electrophysiology [3] [1]. Its precursor structure belongs to the "complex" category, featuring multiple latarcin domains connected by anionic linkers containing inverted Processing Quadruplet Motifs (iPQMs), enabling proteolytic maturation into discrete peptides [5] [8].

Table 3: Comparative Analysis of Key Latarcin Isoforms

ParameterLatarcin 1aLatarcin 2aLatarcin 4aLatarcin 6a
Length (residues)25202435
Net Charge (+)*+6+5+7+8
Hydrophobicity (%)**36%45%40%34%
Key ResiduesPhe-richVal/Leu-richLys/Trp-richGlu/Lys-balanced
Antibacterial ActivityModerate (MIC 10 μM)High (MIC 4 μM)High (MIC 2–8 μM)Low (MIC >25 μM)
Hemolytic ActivityLow (HC₅₀ >50 μM)High (HC₅₀ 8 μM)Moderate (HC₅₀ 15 μM)Very Low (HC₅₀ >100 μM)
Structural FoldAmphipathic α-helixβ-hairpin-likeAmphipathic α-helixDisordered-helix mix
Precursor ClassSimpleBinaryComplexComplex

Net charge at physiological pH; *Percentage of hydrophobic residues (F,I,L,M,V,W,Y)Data synthesized from [1] [2] [3]

Properties

Product Name

Latarcin 4a

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